2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(2-methoxyethyl)acetamide
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Overview
Description
2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(2-methoxyethyl)acetamide is a synthetic organic compound that belongs to the indole family This compound is characterized by the presence of an indole core, a 4-chlorobenzyl group, and a methoxyethyl acetamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(2-methoxyethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the 4-Chlorobenzyl Group: The indole core is then alkylated with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Methoxyethyl Acetamide Side Chain: The final step involves the acylation of the indole derivative with 2-methoxyethylamine and acetic anhydride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(2-methoxyethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The chlorobenzyl group may enhance the compound’s binding affinity to certain targets, while the methoxyethyl acetamide side chain can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(2-hydroxyethyl)acetamide
- 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(2-ethoxyethyl)acetamide
- 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(2-methylpropyl)acetamide
Uniqueness
2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(2-methoxyethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyethyl group differentiates it from other similar compounds, potentially enhancing its solubility and bioavailability.
Properties
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c1-25-11-10-22-20(24)12-16-14-23(19-5-3-2-4-18(16)19)13-15-6-8-17(21)9-7-15/h2-9,14H,10-13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWWRANSOFDULB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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